molecular formula C14H22N4O3S B15242189 4-(hydrazinocarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide CAS No. 792953-81-2

4-(hydrazinocarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B15242189
CAS No.: 792953-81-2
M. Wt: 326.42 g/mol
InChI Key: HESZYVJOYCNVMF-UHFFFAOYSA-N
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Description

4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group, a methyl group, a piperidinyl group, and a benzene sulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-N-(1-methylpiperidin-4-yl)amine to form an intermediate sulfonamide. This intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinecarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: New compounds with different substituents replacing the sulfonamide group.

Scientific Research Applications

4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidinyl group may enhance the compound’s binding affinity to certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

792953-81-2

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C14H22N4O3S/c1-17-9-7-12(8-10-17)18(2)22(20,21)13-5-3-11(4-6-13)14(19)16-15/h3-6,12H,7-10,15H2,1-2H3,(H,16,19)

InChI Key

HESZYVJOYCNVMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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